2-Fluoroacridone
Description
2-Fluoroacridone is a fluorinated derivative of acridone, a tricyclic aromatic compound with a ketone group at position 7.
Synthesis: A representative synthesis involves reacting N-(4-fluorophenyl)anthranilic acid (0.70 g, 3 mmol) with phosphorus oxychloride (3 mL) at 115°C for 3.5 hours. After cooling, the mixture is quenched with ice, yielding a solid precipitate. Purification via washing with water, methanol, and diethyl ether affords this compound in 59% yield (383 mg) .
Properties
Molecular Formula |
C13H8FNO |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
2-fluoro-10H-acridin-9-one |
InChI |
InChI=1S/C13H8FNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) |
InChI Key |
DNGYUVWGPVXTCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-fluoroacridone with structurally related acridone derivatives:
Key Observations :
Electronic Effects: The C2 fluorine in this compound exerts a weaker electron-withdrawing effect compared to the ketone group in 9-acridone. This alters its reactivity in electrophilic substitution reactions .
Photophysical Properties: Fluorine substitution at C2 may redshift absorption/emission spectra compared to non-fluorinated acridones due to altered conjugation. This property is critical in fluorochrome applications, where substitution patterns directly impact fluorescence quantum yields and Stokes shifts .
Synthetic Accessibility :
- This compound’s synthesis (59% yield) is efficient under mild conditions compared to other halogenated acridones, which often require harsher reagents (e.g., bromine or iodine catalysts) .
Medicinal Chemistry
- Anticancer Activity: Fluorinated acridones exhibit enhanced DNA intercalation and topoisomerase inhibition compared to non-fluorinated analogs. The C2 fluorine in this compound may improve solubility and bioavailability over 9-substituted derivatives .
- Antimicrobial Potential: Preliminary studies suggest that electron-withdrawing groups at C2 increase membrane permeability in bacterial cells, though direct comparisons with 9-fluoroacridone are pending .
Materials Science
- Fluorochromes : this compound’s fluorescence is modulated by its substitution pattern. Its emission profile (λem ≈ 450–500 nm) differs from 9-acridone (λem ≈ 400–450 nm), making it suitable for blue-shifted imaging applications .
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